(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19F4N5OS and its molecular weight is 465.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration
Research on similar compounds, such as the synthesis of novel bioactive heterocycles, involves detailed structural characterization using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These compounds are evaluated for their potential biological activities, including antiproliferative activity, by examining their crystal structure and intermolecular interactions through Hirshfeld surface analysis (Prasad et al., 2018).
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of fluorinated heterocyclic compounds. For instance, new fluorine-substituted heterocyclic nitrogen systems derived from p-aminosalicylic acid have shown high inhibition towards Mycobacterium strains, demonstrating their potential as antimycobacterial agents (Makki et al., 2013). Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with certain compounds showing low cytotoxicity and significant anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Design and Synthesis for Specific Receptor Affinity
The design and synthesis of derivatives to target specific biological receptors have been explored, such as the creation of compounds for potential anticonvulsant agents by targeting sodium channels (Malik & Khan, 2014). These activities are often evaluated using in vitro and in vivo tests, contributing to the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, cell proliferation, and microbial growth .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have effects on cell proliferation, inflammation, and microbial growth .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds with a benzothiazole core have shown significant anti-tubercular activity .
Cellular Effects
Related compounds have shown cytotoxic activity against various cell lines .
Molecular Mechanism
. Similar compounds have shown inhibitory effects against M. tuberculosis .
Properties
IUPAC Name |
[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5OS/c22-15-2-1-3-16-18(15)27-20(32-16)30-11-13(12-30)19(31)29-8-6-28(7-9-29)17-5-4-14(10-26-17)21(23,24)25/h1-5,10,13H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCHUHDITUHVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.